Cyclotriol

Description

Historical Trajectories and Evolution of Cyclotriol Research

Research into this compound, also known by the developmental code name ZK-136295 or 14α,17α-ethanoestriol, emerged and was primarily studied during the 1990s. wikipedia.orgiiab.me This period saw investigations into synthetic estrogens with modified structures compared to endogenous hormones like estradiol (B170435) and estriol (B74026). The development of this compound was part of a broader effort to synthesize steroidal compounds with potentially altered pharmacokinetic profiles and receptor binding characteristics. wikipedia.orgwikipedia.orgethernet.edu.et While studied, this compound was never introduced to the market. wikipedia.org Early research involved comparative pharmacokinetic studies with other steroidal estrogens, including ethinylestradiol, in postmenopausal women. wikipedia.org These studies aimed to understand how the structural modifications in this compound influenced its absorption, distribution, metabolism, and excretion compared to established estrogens. wikipedia.org Further research in the 1990s also included evaluations of its genotoxic potential using in vitro and in vivo assays. wikipedia.orgresearchgate.netresearchgate.net

Structural Classification and Nomenclature in Steroid Chemistry

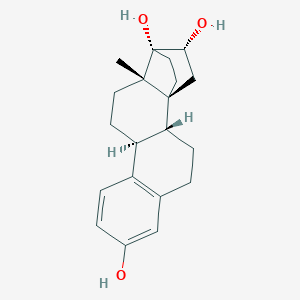

This compound is classified as a synthetic estrogen and a derivative of estriol. wikipedia.org Steroids, in general, are characterized by a core structure consisting of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (labeled A, B, and C) and one five-membered cyclopentane (B165970) ring (labeled D). minia.edu.eglibretexts.orgwikipedia.orgresearchgate.net this compound shares this fundamental steroid skeleton.

Its specific structure includes a bridge between the C14α and C17α positions. wikipedia.org This ethano bridge (a two-carbon link) is a key modification that differentiates it from the basic estriol structure. Estriol itself is an estrogen with hydroxyl groups at positions 3, 16α, and 17β of the steroid nucleus. wikipedia.org this compound, being a 14α,17α-ethanoestriol, incorporates this bridge in addition to hydroxyl groups.

The nomenclature of steroids follows established conventions, typically based on the gonane (B1236691) (or steran) core structure and indicating the position and nature of substituents and modifications. wikipedia.orgresearchgate.net The systematic IUPAC name for this compound is (8R,9S,13S,14S,16R,17R)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-ethanocyclopenta[a]phenanthrene-3,16,17(6H)-triol. wikipedia.org This name systematically describes the ring structure, stereochemistry at various positions, the methyl group at C13, and the hydroxyl groups at positions 3, 16, and 17, as well as the defining 14,17-ethano bridge.

Conceptual Frameworks and Contemporary Research Significance

The research into this compound falls within the broader conceptual framework of designing and evaluating synthetic steroid analogs. The significance of studying such compounds lies in understanding the relationship between steroid structure and biological activity. Modifications to the steroid core, such as the introduction of the 14α,17α-ethano bridge in this compound, can influence binding affinity to steroid receptors, metabolic pathways, and pharmacokinetic properties. wikipedia.orgwikipedia.org

While this compound itself was not commercialized, the research conducted on it contributed to the understanding of how structural alterations affect the pharmacological profile of estrogens. Studies comparing its binding affinity to estrogen receptor alpha (ERα) with that of estradiol provided valuable data on structure-activity relationships in this class of compounds. This compound showed 40% of the relative binding affinity of estradiol for the human ERα. wikipedia.org

Contemporary research in steroid chemistry continues to explore novel synthetic routes and modified steroid structures for various potential applications. The knowledge gained from studying compounds like this compound informs ongoing efforts to develop compounds with more targeted actions, improved efficacy, or altered metabolic profiles. Although specific contemporary research solely focused on this compound might be limited given its developmental status in the 1990s, the principles and findings from its investigation remain relevant to the broader field of synthetic steroid research and the design of compounds that interact with steroid receptors.

Data Table:

| Compound | Relative Binding Affinity to Human ERα (compared to Estradiol) |

| Estradiol | 100% |

| This compound | 40% wikipedia.org |

| Cyclodiol (B108581) | 100% wikipedia.org |

Detailed Research Findings:

Pharmacokinetic studies in women indicated that this compound had an absolute bioavailability of 40% with high interindividual variability and an elimination half-life of 12.3 hours. wikipedia.org For comparison, cyclodiol, another synthetic estrogen studied in the same period with a 14α,17α-ethano bridge but derived from estradiol, showed an absolute bioavailability of 33 ± 19% and an elimination half-life of 28.7 hours. wikipedia.org

Studies evaluating the genotoxic potential of this compound, alongside ethinylestradiol and cyclodiol, using short-term in vitro and in vivo assays, did not find a significant increase or decrease in the number of His+ mutants in the Ames Salmonella assay. researchgate.netresearchgate.net However, these studies indicated that the clastogenic potential of these drugs became evident from an increased number of chromosome aberrations and sister chromatid exchanges in cultured human lymphocytes. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMNOUDFJQSYMD-MUJBESKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929146 | |

| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135768-83-1 | |

| Record name | (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135768-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 136295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-136295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Cyclotriol

Foundational Synthetic Routes to Cyclotriol Core Structure

The foundational synthetic routes to the this compound core structure, 14α,17α-ethanoestriol, are rooted in steroid chemistry, particularly utilizing 19-norsteroid precursors rsc.org. While detailed, step-by-step protocols for the complete synthesis of the this compound core (ZK-136295) are not extensively provided within the immediately available search results, research into related analogues, such as 8α- and 9β-analogues of 14,17-ethanoestradiol, offers insight into the chemical transformations involved rsc.org.

One approach described in the synthesis of related 14,17-ethanoestradiol analogues involves starting with readily available 19-norsteroid precursors rsc.org. A specific reaction highlighted in the synthesis of these analogues is the reaction of 3-methoxy-8α-estra-1,3,5(10),14,16-pentaen-17-yl acetate (B1210297) with phenyl vinyl sulfone at 150 °C rsc.org. This reaction was reported to proceed in high yield, although with poor selectivity, yielding a mixture rsc.org. While this specific example pertains to analogues, it suggests that the construction of the ethano bridge at the C14-C17 positions of the steroid core is a key step in accessing this structural class.

The synthesis of the this compound core, with its specific stereochemistry and the ethano bridge, likely involves a series of carefully controlled reactions to build or modify the steroid ring system and introduce the characteristic functional groups and the cyclic bridge. The complexity of creating specific stereocenters within the fused ring system and the bridged structure necessitates sophisticated synthetic strategies.

Strategies for the Synthesis of Novel this compound Derivatives and Analogues

Strategies for the synthesis of novel this compound derivatives and analogues would typically involve modifications to the core 14α,17α-ethanoestriol structure. These modifications could target alterations in the existing hydroxyl groups, the aromatic A-ring, or the introduction of new functional groups elsewhere on the steroid framework. The aim of synthesizing derivatives is often to explore structure-activity relationships and potentially develop compounds with altered biological profiles or improved pharmacokinetic properties.

Based on the structural relationship of this compound to estriol (B74026) and estradiol (B170435) researchgate.net, strategies for analogue synthesis might draw inspiration from the known chemistry of these natural estrogens and their derivatives. This could involve reactions such as etherification or esterification of the hydroxyl groups, halogenation, alkylation, or the introduction of various substituents onto the aromatic ring.

While the provided search results mention the synthesis of analogues of 14,17-ethanoestradiol rsc.org and the concept of this compound derivatives in a patent context nih.gov, detailed strategies specifically for the synthesis of a wide range of novel this compound (ZK-136295) derivatives are not explicitly delineated in the provided snippets. The synthesis of such derivatives would require precise control over reaction conditions to maintain the integrity of the sensitive steroid core and the ethano bridge, as well as to achieve desired regioselectivity and stereoselectivity.

Chemoenzymatic and Stereoselective Synthesis Approaches for this compound Scaffolds

Chemoenzymatic and stereoselective synthesis approaches are powerful tools in the construction of complex molecules like steroid derivatives, offering advantages in terms of efficiency and control over stereochemistry. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high specificity and catalytic efficiency of enzymes to perform challenging steps, particularly those involving chiral centers. Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others.

While the provided search results discuss chemoenzymatic synthesis in the context of cyclic peptides d3e.fr and other intermediates nih.govtandfonline.com, and stereoselective synthesis for various cyclic structures like cyclopropanes, cyclobutanes, and other organic molecules, specific applications of these approaches directly to the synthesis of the this compound (ZK-136295) scaffold are not detailed in the provided snippets.

Methodological Advancements in this compound Functionalization

Methodological advancements in organic chemistry have provided numerous tools for the functionalization of complex molecules. For a structure like this compound, functionalization could involve modifying the existing hydroxyl groups, altering the aromatic ring, or introducing new functional handles for further chemical transformations.

General advancements in functionalization methodologies, such as C-H functionalization, cross-coupling reactions, and selective oxidation or reduction techniques, could potentially be applied to the this compound scaffold. These methods allow for the introduction of diverse substituents and the creation of more complex molecular architectures.

Investigations into Biological Mechanisms and Interactions of Cyclotriol

Molecular Interactions with Estrogen Receptors

Estrogen receptors (ERs), primarily ERα (NR3A1) and ERβ (NR3A2), are nuclear receptors that mediate the physiological functions of estrogens by acting as ligand-regulated transcription factors ejmo.orgnih.gov. The interaction of a ligand with these receptors involves binding to the ligand-binding domain, which can then lead to the recruitment of coactivators and subsequent alterations in gene expression nih.gov.

In Vitro Ligand Binding Affinity Studies

In vitro ligand binding affinity studies are crucial for quantifying the strength of the interaction between a compound and its target receptor nih.govscitechnol.comwikipedia.org. These studies can provide information about the dissociation constant (Kd) or the inhibition constant (Ki), which reflect the affinity of the ligand for the receptor nih.govwikipedia.org. Cyclotriol has been shown to exhibit a high relative binding affinity for the human estrogen receptor alpha (ERα). Specifically, it has been reported to have 100% of the relative binding affinity of estradiol (B170435) for human ERα wikipedia.orgiiab.me.

Structural Determinants of Receptor Selectivity and Agonism/Antagonism

The structural characteristics of a ligand play a significant role in determining its selectivity for different receptor subtypes (e.g., ERα vs. ERβ) and whether it acts as an agonist or antagonist msdmanuals.commerckmanuals.com. Agonists activate receptors to produce a response, while antagonists prevent receptor activation msdmanuals.commerckmanuals.com. Functional selectivity, also known as biased agonism, describes the phenomenon where a ligand can selectively activate certain signaling pathways coupled to a receptor wikipedia.orgnih.gov.

This compound is described as a synthetic estrogen wikipedia.org. Estrogens generally function as agonists by binding to ERs and inducing conformational changes that facilitate the recruitment of coactivator proteins, leading to gene transcription nih.govnih.gov. This compound has been reported to have similar transactivational capacity as estradiol at the estrogen receptor wikipedia.org.

Cellular and Subcellular Responses to this compound Exposure

Investigations into the cellular and subcellular responses to this compound exposure include assessing its potential to induce genetic damage.

Assessment of Genotoxic Potential via Chromosomal Aberration Assays

The chromosomal aberration assay is an in vitro test used to detect structural chromosomal damage induced by a test substance in cultured cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells nih.govnih.govnelsonlabs.com. An increase in the number of chromosomal aberrations compared to control indicates a clastogenic potential nih.govnih.gov. Studies have evaluated the genotoxic potential of this compound using this assay. Some research indicated that this compound could induce chromosomal aberrations in human lymphocyte cultures, both with and without metabolic activation (S9 mix) nih.gov. However, another study investigating several sex steroids, including this compound, in the human lymphocyte chromosomal aberration assay found them to be negative for inducing chromosomal aberrations with or without metabolic activation nih.gov.

Analysis of Sister Chromatid Exchanges Induced by this compound

The sister chromatid exchange (SCE) assay is another method used to assess genotoxicity by detecting the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome cornell.edunih.govwikipedia.org. An increased frequency of SCEs is considered an indicator of genotoxic potential nih.govwikipedia.org. This compound has been analyzed for its ability to induce sister chromatid exchanges. Studies have shown that this compound can induce an increased number of sister chromatid exchanges in human lymphocyte cultures, both in the presence and absence of S9 mix nih.gov. Increased frequencies of sister chromatid exchanges were also observed in mice treated with this compound, further supporting its clastogenic potential nih.gov.

Table 1: Summary of Genotoxicity Assay Results for this compound

| Assay Type | In Vitro (Human Lymphocytes) | In Vivo (Mice) | Findings | Citation |

| Chromosomal Aberration Assay | Positive / Negative | Not specified | Induced aberrations in some studies nih.gov, negative in others nih.gov. | nih.govnih.gov |

| Sister Chromatid Exchange Assay | Positive | Positive | Increased SCEs observed in human lymphocytes and in mice. | nih.gov |

| Ames Salmonella Assay | Negative | Negative | No significant increase or decrease in His+ mutants. | nih.gov |

Note: Conflicting results were reported for the chromosomal aberration assay in the cited literature.

Comparative Studies of Biological Responses with Related Steroids

Comparing the biological responses of this compound with related steroids, such as other estrogens, helps to understand its specific profile. This compound is a derivative of estradiol wikipedia.org. Studies evaluating the genotoxic potential of this compound have often included comparisons with other commonly used estrogens, such as ethinylestradiol and cyclodiol (B108581) nih.gov. While the Ames Salmonella assay showed no significant mutagenic potential for this compound, ethinylestradiol, or cyclodiol, the clastogenic potential, as indicated by increased chromosomal aberrations and sister chromatid exchanges, was observed for these estrogens in human lymphocyte cultures nih.gov. Increased frequencies of micronuclei and sister chromatid exchanges in mice also confirmed the clastogenic potential of these compounds nih.gov. This suggests that, in terms of genotoxicity as measured by chromosomal damage and SCEs, this compound exhibits a profile similar to that of other estrogens like estradiol and ethinylestradiol wikipedia.orgnih.gov. Steroids in general comprise a large group of substances that mediate a varied set of biological responses bioline.org.brnih.gov. While many steroids are considered devoid of genotoxic activities in routine tests, some, including certain estrogens and progestins, have been associated with the induction of genotoxic stress researchgate.net.

Table 2: Comparative Genotoxicity of this compound and Related Estrogens

| Compound | Ames Salmonella Assay (In Vitro/In Vivo) | Chromosomal Aberration Assay (In Vitro) | Sister Chromatid Exchange Assay (In Vitro) | Sister Chromatid Exchange Assay (In Vivo, Mice) | Citation |

| This compound | Negative / Negative | Positive / Negative | Positive | Positive | nih.govnih.gov |

| Ethinylestradiol | Negative / Negative | Positive | Positive | Positive | nih.gov |

| Cyclodiol | Negative / Negative | Positive | Positive | Positive | nih.gov |

Pharmacokinetic Research into this compound Disposition

Pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated by the body. Research into this compound, a synthetic estrogen derivative, has provided insights into its disposition kinetics in humans, particularly concerning its oral absorption and elimination profile.

Characterization of Absolute Bioavailability

Studies investigating the pharmacokinetic profile of this compound (ZK-136295) in women have characterized its absolute bioavailability following oral administration. The absolute bioavailability of this compound was found to be approximately 40%. wikipedia.orgiiab.mewikiwand.com This indicates that, on average, about 40% of an orally administered dose reaches the systemic circulation.

Elucidation of Elimination Half-Life and Metabolic Turnover

The elimination half-life is a key pharmacokinetic parameter that describes the time it takes for the concentration of a substance in the body to be reduced by half. For this compound, the elimination half-life has been reported to be 12.3 hours in pharmacokinetic studies conducted in women. wikipedia.orgiiab.mewikiwand.com

Detailed information regarding the specific metabolic pathways and the rate of metabolic turnover of this compound was not extensively described in the available search results. This compound is noted as a synthetic derivative of estriol (B74026). wikipedia.org

Analysis of Interindividual Variability in Biological Disposition

Pharmacokinetic studies on this compound have revealed notable interindividual variability in its biological disposition. Specifically, high interindividual variability was observed in the absolute bioavailability of the compound. wikipedia.orgwikiwand.com This suggests that the fraction of an oral dose of this compound absorbed into the bloodstream can vary significantly among individuals.

Summary of Key Pharmacokinetic Parameters for this compound (ZK-136295)

| Parameter | Value | Study Population | Citation |

| Absolute Bioavailability | 40% | Women | wikipedia.orgiiab.mewikiwand.com |

| Elimination Half-Life | 12.3 hours | Women | wikipedia.orgiiab.mewikiwand.com |

| Interindividual Variability | High (in bioavailability) | Women | wikipedia.orgwikiwand.com |

Computational and Theoretical Studies on Cyclotriol

Molecular Modeling and Docking Simulations of Cyclotriol and Its Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. mdpi.com For a steroidal compound like this compound, molecular modeling can elucidate its three-dimensional structure and how it interacts with its biological targets, primarily the estrogen receptors (ERα and ERβ).

| Parameter | Description | Hypothetical Value for this compound-ERα Complex |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding. A more negative value indicates a stronger interaction. | -9.5 |

| Hydrogen Bonds | Key hydrogen bond interactions between the ligand and receptor amino acid residues. | His524, Glu353 |

| Hydrophobic Interactions | Amino acid residues involved in non-polar interactions with the ligand. | Leu346, Leu384, Phe404 |

This table presents hypothetical data for illustrative purposes, as specific molecular docking results for this compound were not found in the searched literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. nih.gov For this compound, quantum chemical calculations can be used to determine properties such as electrostatic potential, which is crucial for understanding how the molecule is recognized by its receptor.

Reactivity profiling, informed by quantum chemical calculations, helps in predicting the chemical behavior of a molecule. nih.gov This includes identifying the most likely sites for metabolic reactions. For a steroidal molecule like this compound, this could involve predicting which hydroxyl groups are most susceptible to glucuronidation or sulfation. The reactivity of different parts of the molecule can be quantified using descriptors derived from quantum chemical calculations. researchgate.net

| Quantum Chemical Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity. | A larger gap suggests higher stability. |

| Electrostatic Potential | The charge distribution around the molecule, highlighting regions prone to electrophilic or nucleophilic attack. | Negative potential around the hydroxyl groups would indicate their role in receptor binding. |

| Atomic Charges | The partial charge on each atom, which can influence intermolecular interactions. | The charges on the oxygen atoms of the hydroxyl groups are important for hydrogen bonding. |

This table describes the types of data that can be generated through quantum chemical calculations and their relevance to this compound, based on general principles of computational chemistry.

Predictive Approaches in this compound Research: In Silico Toxicology and Systems Biology Integration

In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. nih.govnih.gov These methods are becoming increasingly important for assessing the safety of new drug candidates early in the development process. ceon.rs For this compound, in silico toxicology models could be used to predict a range of toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, based on its chemical structure. toxometris.ai Quantitative Structure-Activity Relationship (QSAR) models are a common tool in this field, correlating chemical structure with biological activity or toxicity. nih.gov

Systems biology aims to understand the complex interactions within biological systems. nih.gov Integrating computational data for this compound into systems biology models could help to predict its effects on cellular pathways and networks beyond its primary interaction with estrogen receptors. nih.gov This holistic approach can provide insights into the broader physiological effects of the compound and help in identifying potential off-target effects. researchgate.net

| Toxicological Endpoint | In Silico Prediction Method | Potential Finding for this compound |

|---|---|---|

| Mutagenicity (Ames Test) | QSAR, Structural Alerts | Prediction of whether this compound is likely to be mutagenic. |

| Carcinogenicity | QSAR, Read-across | Assessment of carcinogenic potential based on structural similarity to known carcinogens. |

| hERG Inhibition | Docking, Pharmacophore modeling | Prediction of potential for cardiac toxicity. |

This table illustrates the application of in silico toxicology methods to a compound like this compound. The potential findings are hypothetical.

Conformational Analysis and Dynamic Simulations of this compound in Biological Milieus

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a semi-rigid molecule like this compound, understanding its preferred conformations is crucial, as only specific conformations may be able to bind effectively to its biological target.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a simulated biological environment, such as in water or a lipid bilayer, can reveal how the molecule behaves in different milieus and how its conformation changes. nih.gov When simulating the this compound-ER complex, MD can provide insights into the stability of the binding and the flexibility of both the ligand and the receptor. A study on analogues of calcitriol, another cyclic steroid-like molecule, demonstrated the use of conformational analysis to rationalize binding to its receptor. nih.gov

| Simulation Parameter | Description | Insight Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the this compound-ER complex over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of both this compound and the receptor binding pocket. |

| Interaction Energy | The energy of interaction between the ligand and the receptor. | Provides a dynamic measure of the strength of the binding interaction. |

This table outlines the kind of information that can be obtained from molecular dynamics simulations of a this compound-receptor complex.

Supramolecular Assemblies and Interactions Involving Cyclotriol

Exploration of Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

Cyclic triols can act as guest molecules for various macrocyclic receptors, forming inclusion complexes based on complementary size, shape, and non-covalent interactions, primarily hydrogen bonding and van der Waals forces. Cyclodextrins (CDs), a family of cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior, are widely used hosts in this context. thno.orgmdpi.com The ability of cyclodextrins to form inclusion complexes with a variety of molecules is a key feature enabling their wide range of applications. mdpi.comfishersci.ie

Alpha-, beta-, and gamma-cyclodextrins, composed of six, seven, and eight glucose units respectively, possess cavities of different sizes, allowing for selective binding of guests based on molecular dimensions. thno.orgmdpi.com The interior of the cyclodextrin (B1172386) cavity is relatively hydrophobic, while the exterior is hydrophilic due to the hydroxyl groups. researchgate.net Host-guest complexation can improve the solubility and stability of guest molecules. thno.orgresearchgate.net

While specific detailed studies on the inclusion of simple cyclohexanetriols within cyclodextrin cavities are not extensively highlighted in the immediate search results, the general principles of cyclodextrin host-guest chemistry apply to small organic molecules with appropriate size and functional groups capable of interacting with the cyclodextrin cavity or rim. mdpi.com The formation of these complexes is driven by interactions within the nonpolar cavity, such as hydrophobic and van der Waals interactions, as well as hydrogen bonding interactions with the hydroxyl groups on the cyclodextrin rims. thno.orgmdpi.com Researchers can determine the stoichiometry and association constants of these complexes by monitoring changes in photophysical processes. researchgate.net

Design and Characterization of Cyclotriol-Containing Supramolecular Architectures

Cyclic triols can be incorporated into larger molecular frameworks or used as building blocks for the construction of complex supramolecular architectures. Their defined structures and hydrogen-bonding capabilities make them suitable for directing the assembly of discrete supramolecular entities, such as cages, capsules, or coordination complexes. The design of such architectures often relies on pre-defined building blocks and the predictable nature of non-covalent interactions or metal-ligand coordination. nih.gov

Research has explored the use of triol-based ligands in the formation of solid-state supramolecular assemblies through hydrogen bonds. ubbcluj.ro The specific arrangement and orientation of the hydroxyl groups in cyclic triols, such as the cis,cis configuration in cyclohexane-1,3,5-triol, can pre-organize molecules for specific interaction geometries, facilitating the formation of ordered structures.

The characterization of these supramolecular architectures involves techniques that can probe their structure, stoichiometry, and stability in solution and solid states.

Investigation of Self-Assembly Processes and Hierarchical Structures

Cyclic triols can participate in self-assembly processes, where molecules spontaneously organize into ordered aggregates or higher-order structures through non-covalent interactions. The balance between different interactions, including hydrogen bonding between the triol units, dictates the hierarchical self-assembly process. nih.govrsc.org

Hierarchical self-assembly involves the formation of structures on different length scales, starting from molecular recognition events that lead to primary aggregates, which then further assemble into more complex architectures. nih.gov The inherent chirality of some cyclic triol isomers can also lead to the formation of chiral nanostructures through hierarchical self-assembly. nih.govrsc.org

While specific examples of simple cyclic triols forming extensive hierarchical structures were not prominently featured in the search results, the principle of using molecules with specific hydrogen bonding motifs to drive self-assembly into ordered phases is well-established in supramolecular chemistry. The rigid cyclic core and the directional hydrogen bonding offered by the triol moiety are key features that can be exploited in the design of self-assembling systems.

Spectroscopic and Diffraction Techniques for Supramolecular Characterization

A range of spectroscopic and diffraction techniques are essential for characterizing the structure, interactions, and assembly of cyclic triols in supramolecular systems.

Diffraction techniques, such as X-ray Diffraction (XRD), are crucial for determining the solid-state structure of crystalline supramolecular assemblies. nih.govcanterbury.ac.nzmdpi.commpg.decatalysis.blog Single-crystal XRD can provide atomic-resolution details of how cyclic triol molecules interact with each other or with host molecules in the crystal lattice, revealing hydrogen bonding networks and packing arrangements. researchgate.net Powder XRD can be used to characterize the crystallinity of self-assembled materials. mpg.de

Other techniques, such as Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to confirm the formation and stoichiometry of supramolecular complexes in the gas phase. nih.gov

These techniques, often used in combination, provide comprehensive information necessary to understand the fundamental principles governing the behavior of cyclic triols in supramolecular chemistry.

Environmental Fate and Degradation Studies of Cyclotriol

Biodegradation Pathways and Microbial Transformation of Cyclotriol

The biodegradation of organic pollutants, including steroid hormones like estrogens, is a crucial process in their removal from the environment. Microorganisms, such as bacteria, fungi, and algae, play a significant role in breaking down these compounds through various metabolic pathways. mdpi.comresearchgate.net While specific biodegradation pathways for this compound have not been identified in the provided search results, the microbial transformation of other steroid estrogens is a known phenomenon. For instance, bacteria found in river sediments can deconjugate conjugated estrogens, converting them into biologically active free estrogens. mdpi.com

Microbial degradation can occur under both aerobic and anaerobic conditions, with aerobic biodegradation often being more rapid and complete. researchgate.net Microorganisms can utilize these xenobiotic compounds as sources of carbon, nitrogen, phosphorus, or energy. mdpi.com The process can lead to the complete mineralization of the molecule or its transformation into less toxic by-products. mdpi.com Cometabolic biodegradation, where microorganisms degrade a substance while metabolizing another growth substrate, can also be significant in the degradation of environmental pollutants. enviro.wiki The rate and extent of microbial metabolism are influenced by factors such as temperature, water and nutrient availability, the presence of other microorganisms, and the physical characteristics of the environment. mdpi.com

Given that this compound is a steroid estrogen, it is plausible that similar microbial degradation processes that affect natural and other synthetic estrogens could also influence its fate in the environment. However, without specific studies on this compound, the exact pathways and the microorganisms involved remain to be determined.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis) in Aquatic and Terrestrial Environments

Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the transformation and removal of chemicals in the environment, particularly in aquatic systems. Hydrolysis involves the reaction of a substance with water, leading to its breakdown. Photolysis is the degradation of compounds induced by the absorption of sunlight. mdpi.com

Photodegradation is considered a primary elimination pathway for some organic pollutants in natural water and wastewater treatment. mdpi.com The rate of photolysis depends on the chemical structure of the compound and the intensity and wavelength of light exposure. Hydrolysis can also contribute to the degradation of chemicals, depending on factors like pH and temperature. herts.ac.uk

While the search results discuss hydrolysis and photolysis as general degradation mechanisms mdpi.comherts.ac.uk, there is no specific information available regarding the susceptibility of this compound to these processes in aquatic or terrestrial environments. The unique structural features of this compound, a derivative of estriol (B74026) with an added bridge wikipedia.org, would influence its reactivity towards these abiotic processes compared to other estrogens. Therefore, specific experimental data would be required to assess the significance of hydrolysis and photolysis in the environmental fate of this compound.

Methodologies for Assessing Environmental Persistence and Mobility

Assessing the environmental persistence and mobility of chemicals like this compound is crucial for understanding their potential to contaminate environmental compartments, particularly water resources. ntnu.noacs.orgcefic-lri.org Standard methodologies are employed to evaluate these properties, often involving laboratory studies and modeling.

Persistence refers to the rate at which a chemical degrades in different environmental media such as water, soil, and sediment. nih.gov It is typically assessed based on simulated half-life (t1/2) values under defined laboratory conditions, following guidelines such as OECD methods. herts.ac.uknih.gov Chemicals with long half-lives are considered persistent or very persistent. herts.ac.uk

Mobility describes the potential for a chemical to move within and between environmental compartments. researchgate.net It is often assessed using parameters like the organic carbon-water (B12546825) distribution coefficient (KOC). herts.ac.ukntnu.noacs.orgnih.govecetoc.org A low KOC value indicates that a substance is less likely to adsorb to organic carbon in soil and sediment and is therefore more mobile in water. ntnu.noecetoc.org Mobility is a key factor in determining a chemical's propensity to reach groundwater and contaminate drinking water sources. ntnu.noacs.orgcefic-lri.org

Regulatory frameworks, such as the EU REACH regulation, utilize persistence and mobility criteria (P, vP, M, vM) to identify substances of concern, particularly those that are persistent, mobile, and toxic (PMT) or very persistent and very mobile (vPvM). ntnu.noacs.orgcefic-lri.orgnih.govecetoc.org Assessment procedures often involve evaluating persistence first, followed by mobility if the substance is found to be persistent. nih.gov

Environmental fate models are also used to integrate information on chemical properties, degradation behavior, environmental scenarios, and emissions to predict the distribution and fluxes of chemicals in the environment. researchgate.netrsc.org These models can help predict long-term impacts and assess potential exposure concentrations. researchgate.net

To assess the environmental persistence and mobility of this compound, these standard methodologies would be applied. This would involve determining its degradation half-lives in various media and its adsorption behavior (e.g., KOC) to predict its potential for transport in the environment.

Long-Term Environmental Impact Assessment of Synthetic Estrogens

Studies on synthetic estrogens like 17α-ethinylestradiol (EE2) have demonstrated potent endocrine-disrupting effects in fish, including the feminization of male fish, altered egg development in females, and ultimately, population decline or collapse. datacures.coannualreviews.orgeuropa.eu These effects can occur at environmentally relevant concentrations. annualreviews.orgeuropa.eu The persistence of synthetic estrogens in the environment and their potential to accumulate in sediments can lead to long-term exposure for aquatic organisms and potential entry into the food web. annualreviews.org

The long-term environmental impact assessment of synthetic estrogens involves evaluating their potential to cause adverse effects over extended periods, considering their persistence, bioaccumulation potential, and toxicity to non-target organisms. While the specific long-term impacts of this compound have not been detailed in the provided results, as a synthetic estrogen, it is expected to share similar endocrine-disrupting properties with other compounds in this class. The unquantified risk associated with the presence of steroids and hormones in wastewater effluent at currently found concentrations highlights the need for further research and monitoring. mdpi.com Assessing the long-term environmental impact of this compound would require comprehensive studies evaluating its endocrine activity and effects on various aquatic and terrestrial organisms over extended exposure periods.

Integration of Cyclotriol in Advanced Chemical Systems

Molecular Design Principles for Integration into Functional Materials

The effective integration of Cyclotriol into functional materials hinges on a foundational understanding of its molecular characteristics and how they can be leveraged. The key molecular design principles revolve around its structural rigidity, the stereochemistry of its hydroxyl groups, and its potential for derivatization.

Structural Rigidity as a Design Element: The bridged steroidal framework of this compound provides a rigid and well-defined three-dimensional geometry. This inherent rigidity is a crucial attribute for creating materials with predictable and ordered structures at the molecular level. In the context of polymeric materials, incorporating such a rigid moiety can significantly impact the polymer's thermal and mechanical properties, potentially leading to materials with enhanced stability and durability.

Functional Group Accessibility and Reactivity: this compound possesses three hydroxyl groups at the C3, C16, and C17 positions. The distinct chemical environments of these hydroxyls—phenolic versus secondary and tertiary aliphatic—allow for selective chemical modifications. This selectivity is a cornerstone of its molecular design potential, enabling controlled attachment to polymer backbones or other molecular components. For instance, the more acidic phenolic hydroxyl at C3 can be targeted for specific reactions, leaving the aliphatic hydroxyls available for subsequent modifications.

Stereochemistry and Supramolecular Assembly: The specific stereochemical arrangement of the hydroxyl groups in this compound can direct the formation of non-covalent interactions, such as hydrogen bonding. This can be exploited to guide the self-assembly of this compound-containing molecules into well-defined supramolecular structures. By carefully designing the molecular architecture, it is possible to create materials with ordered domains, which can be crucial for applications in areas like nonlinear optics or molecular recognition.

A comparative analysis of the key properties of this compound and a related steroidal compound, Estradiol (B170435), highlights the unique potential of this compound in materials science.

| Property | This compound | Estradiol | Implication for Material Design |

| Structure | Bridged, rigid framework | Planar tetracyclic structure | This compound's rigidity can impart greater structural order and thermal stability to materials. |

| Hydroxyl Groups | Three (one phenolic, two aliphatic) | Two (one phenolic, one aliphatic) | Offers more sites for functionalization and cross-linking, allowing for more complex material architectures. |

| Reactivity | Differential reactivity of hydroxyl groups | Differential reactivity of hydroxyl groups | Enables stepwise synthesis and precise control over the final material's structure and properties. |

Potential for this compound Incorporation in Responsive and Smart Materials

The development of "smart" materials that can respond to external stimuli is a rapidly advancing field of materials science. nih.govrsc.org The incorporation of this compound into such materials could offer novel responsive behaviors due to its unique chemical and physical properties.

pH-Responsive Systems: The phenolic hydroxyl group of this compound can be deprotonated under basic conditions, leading to a change in the molecule's charge and polarity. If this compound is incorporated into a polymer matrix, this pH-dependent change could trigger a macroscopic response, such as swelling or shrinking of the material. researchgate.net This could be harnessed to create pH-sensitive hydrogels for applications in drug delivery or sensing.

Thermo-Responsive Materials: By attaching thermo-responsive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM), to the this compound core, it may be possible to create hybrid materials that exhibit a lower critical solution temperature (LCST). Below this temperature, the polymer is soluble, while above it, the polymer undergoes a phase transition and becomes insoluble. The rigid this compound core could influence the sharpness and temperature of this transition, allowing for fine-tuning of the material's thermo-responsive behavior.

Photo-Responsive Materials: Although this compound itself is not inherently photo-responsive, it can be functionalized with photo-sensitive moieties, such as azobenzene (B91143) or spiropyran groups. The rigid steroidal backbone could serve as a scaffold to orient these photo-switchable units, potentially leading to materials with enhanced photo-mechanical or photo-optical responses.

Hybrid System Development Combining this compound with Nanomaterials or Biopolymers

The creation of hybrid materials, which combine the properties of different classes of materials, offers a pathway to multifunctional systems with synergistic capabilities. nih.gov

This compound-Nanoparticle Hybrids: this compound can be functionalized with ligands that can bind to the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.gov This could lead to the formation of organic-inorganic hybrid materials where the this compound component provides a specific functionality, such as molecular recognition, while the nanoparticle offers properties like plasmonic resonance or magnetic responsiveness. The rigid nature of this compound could also help in controlling the spacing and organization of nanoparticles in these hybrid systems.

Integration with Biopolymers: The biocompatibility of steroidal compounds suggests the potential for integrating this compound with biopolymers like chitosan, hyaluronic acid, or cellulose. mdpi.com By covalently attaching this compound to these biopolymer backbones, it may be possible to create new biomaterials with tailored properties. For instance, the hydrophobicity of the this compound core could be used to modify the swelling behavior and drug-loading capacity of biopolymer-based hydrogels.

Interfacing this compound with Advanced Material Architectures for Targeted Applications

The unique structural features of this compound make it a candidate for incorporation into advanced material architectures, where precise control over the spatial arrangement of molecular components is critical. nist.gov

Dendrimers and Hyperbranched Polymers: this compound can be used as a core molecule for the synthesis of dendrimers or hyperbranched polymers. The three hydroxyl groups provide multiple points for the attachment of dendritic wedges, leading to the formation of highly branched, three-dimensional macromolecules. The rigid this compound core would enforce a specific geometry on the resulting dendrimer, which could be advantageous for applications in catalysis or as nanocarriers.

Metal-Organic Frameworks (MOFs): The hydroxyl groups of this compound can be derivatized with carboxylic acid or other coordinating groups to act as organic linkers in the formation of Metal-Organic Frameworks (MOFs). The rigidity and defined geometry of the this compound-based linker could lead to the formation of MOFs with novel topologies and pore structures. Such materials could have applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs): By functionalizing this compound with a thiol or silane (B1218182) group, it can be anchored to surfaces like gold or silicon dioxide to form self-assembled monolayers. The rigid and bulky nature of the this compound headgroup would influence the packing and ordering of the molecules in the SAM, potentially creating surfaces with specific recognition or wetting properties.

The following table summarizes the potential applications of this compound in various advanced material architectures.

| Material Architecture | Role of this compound | Potential Application |

| Dendrimers | Core molecule | Nanocarriers, Catalysis |

| Metal-Organic Frameworks | Organic linker | Gas storage, Separation |

| Self-Assembled Monolayers | Headgroup | Sensing, Surface modification |

Future Research Directions and Unexplored Avenues for Cyclotriol

Advanced Spectroscopic and Imaging Techniques for Real-time Cyclotriol Analysis

The application of advanced spectroscopic and imaging techniques holds significant promise for the real-time analysis of this compound and its interactions. Techniques such as high-resolution mass spectrometry (MS) coupled with chromatography could enable more sensitive detection and identification of this compound and its metabolites in complex biological or environmental matrices. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques could provide detailed structural information and insights into its conformation and dynamics. Real-time imaging techniques, potentially involving fluorescently labeled this compound derivatives or probes that bind to this compound, could allow for the visualization of its distribution and localization in biological systems or materials. Although the search results mention spectroscopic techniques in the context of analyzing other compounds or general toxicological studies nih.govresearchgate.net, applying these cutting-edge methods specifically to this compound could provide deeper understanding of its behavior.

Synergistic Research at the Interface of this compound Chemistry and Emerging Technologies

Synergistic research at the interface of this compound chemistry and emerging technologies could unlock novel applications and insights. Given its nature as a synthetic estrogen and its interaction with the estrogen receptor wikipedia.orgarchive.org, this compound could be explored in the context of developing biosensors for estrogen detection or in studies related to endocrine disruption, potentially utilizing microfluidic devices or organ-on-a-chip systems researchgate.net. Its incorporation into novel materials, such as biodegradable polymers or hydrogels, could be investigated for controlled release applications or the development of responsive materials. Furthermore, exploring its potential interactions with nanomaterials could lead to new delivery systems or diagnostic tools. While the search results touch upon emerging technologies in the context of toxicology and drug development researchgate.netresearchgate.net, the specific intersection with this compound chemistry represents an unexplored avenue.

Computational Predictions Guiding Future Experimental this compound Research

Computational predictions can play a crucial role in guiding future experimental research on this compound. Techniques such as quantitative structure-activity relationships (QSAR) and molecular docking simulations could be used to predict the binding affinity of this compound derivatives to estrogen receptors or other biological targets researchgate.net. Molecular dynamics simulations could provide insights into its conformational behavior and interactions with membranes or proteins. Furthermore, in silico toxicology models could be employed to predict potential toxicity endpoints of novel this compound derivatives, helping to prioritize compounds for experimental testing and reducing the need for extensive in vitro and in vivo studies researchgate.netresearchgate.net. The search results highlight the increasing use of computational methods in toxicology and drug development researchgate.netresearchgate.netteknokrat.ac.id, indicating the potential for these approaches to accelerate and inform future this compound research.

Research Findings Summary

Based on the available information, key research findings concerning this compound include:

It is a synthetic estrogen, a derivative of estriol (B74026) wikipedia.org.

It has a relative binding affinity of 40% for the human ERα compared to estradiol (B170435) wikipedia.orgarchive.org.

Pharmacokinetic studies in women showed 40% absolute bioavailability and a 12.3-hour elimination half-life wikipedia.org.

Genotoxicity studies indicated an increase in sister chromatid exchanges in human lymphocyte cultures iiab.menih.gov. It was also evaluated in Ames and HG-PRT assays researchgate.netresearchgate.netresearchgate.net.

The relative binding affinity data for this compound and other compounds to the human ERα, as mentioned in one source researchgate.net, can be summarized in the following table:

| Compound | Relative Binding Affinity (RBA) to hERα (%) |

| Estradiol | 100 |

| This compound | 40 |

| Estriol | 7.1 |

| Estrone | 6.7 |

| 17α-Estradiol | 11.8 |

| 17α-Equilin | 18.6 |

| Androstenediol | 0.85 |

| Androstenedione | <0.1 |

| Coumestrol | 18 |

| Genistein | 4 |

| β-Zearalenol | 0.6 |

| Apigenin | 0.04 |

| Raloxifen | 62.5 |

| RU 39,411 | 73.0 |

| OH-tamoxifen | 75.2 |

| CP 336,156 | 166 |

| ZM 182,780 | 42 |

Note: Data extracted from search result researchgate.net.

Q & A

Q. How is Cyclotriol synthesized in laboratory settings, and what are the key reaction conditions affecting yield and purity?

this compound synthesis typically involves multi-step organic reactions, such as epoxide ring-opening or hydroxylation of precursor molecules. Key factors include temperature control (e.g., maintaining 0–5°C for sensitive intermediates), solvent polarity (e.g., THF for stabilizing reactive species), and catalyst selection (e.g., acid/base catalysts for regioselectivity). Researchers must validate purity via HPLC or GC-MS and report yield optimization strategies, including side-product mitigation. Experimental protocols should align with reproducibility standards, detailing reagent ratios, purification steps, and spectroscopic validation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming hydroxyl group positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretches at 3200–3600 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Data interpretation requires comparison with literature values; for example, NMR peaks should be tabulated with chemical shifts (δ ppm), multiplicity, and coupling constants. Cross-referencing with computational models (e.g., DFT calculations) enhances accuracy .

Q. What are the primary challenges in isolating this compound from natural sources, and how are they addressed?

Natural extraction often faces low abundance, matrix interference, and structural instability. Column chromatography (e.g., silica gel, Sephadex) combined with solvent gradient elution improves separation. Stability issues (e.g., oxidation of hydroxyl groups) are mitigated using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Purity assessments via TLC and crystallization protocols are essential for reproducible yields .

Q. How do researchers ensure reproducibility in this compound-related experiments?

Reproducibility requires rigorous documentation of experimental parameters (e.g., stirring speed, drying time) and adherence to standardized protocols. Peer-reviewed methodologies, such as those in Beilstein Journal of Organic Chemistry, recommend including step-by-step procedures in supplementary materials. Independent replication by collaborators and validation via control experiments (e.g., spiked samples) further confirm reliability .

Q. What computational tools are used to predict this compound’s physicochemical properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and stability in solvents like water or DMSO. Software such as Gaussian or COSMO-RS provides logP values and pKa predictions. Results should be cross-validated with experimental data to refine computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro and in vivo studies?

Systematic reviews and meta-analyses are critical. Researchers should assess variables such as cell line specificity (e.g., HeLa vs. HEK293), dosage ranges, and assay methodologies (e.g., MTT vs. ATP luminescence). Contradictions may arise from impurities or degradation products; thus, compound stability under experimental conditions must be verified via LC-MS. PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) help structure comparative analyses .

Q. What methodological considerations are critical when designing experiments to assess this compound’s stability under varying environmental conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways. HPLC-MS monitors decomposition products, while Arrhenius equations predict shelf life. Environmental variables (pH, light exposure) should be tested systematically, with data presented in degradation kinetics tables. Statistical tools (e.g., ANOVA) evaluate significance of observed changes .

Q. How can conflicting spectroscopic data for this compound derivatives be reconciled in structural elucidation?

Contradictions often stem from solvent effects or tautomerism. Researchers should replicate experiments under identical conditions (solvent, temperature) and employ 2D NMR techniques (COSY, HSQC) to resolve ambiguous signals. Collaborative inter-laboratory studies and open-data sharing enhance consensus .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies without structural modification?

Formulation-based approaches include nanoemulsions or liposomal encapsulation to enhance solubility. In vivo studies should measure plasma concentration-time curves (AUC, Cmax) using LC-MS/MS. Comparative tables of bioavailability metrics (e.g., vs. free this compound) must be statistically validated. Ethical protocols ensure animal/human subject compliance .

Q. How do researchers validate novel catalytic systems for asymmetric this compound synthesis?

Asymmetric catalysis requires chiral HPLC or polarimetry to determine enantiomeric excess (ee%). Kinetic studies (e.g., Eyring plots) compare catalytic efficiency. Computational docking simulations predict catalyst-substrate interactions. Data should be benchmarked against established systems (e.g., Sharpless epoxidation) to demonstrate innovation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.